molecular formula C9H10N4O2S B8387321 N1-(5-nitrobenzo[d]isothiazol-3-yl)ethane-1,2-diamine CAS No. 907597-11-9

N1-(5-nitrobenzo[d]isothiazol-3-yl)ethane-1,2-diamine

Cat. No.: B8387321
CAS No.: 907597-11-9
M. Wt: 238.27 g/mol
InChI Key: CRNQMAIHSSDBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-nitrobenzo[d]isothiazol-3-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H10N4O2S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

907597-11-9

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

N'-(5-nitro-1,2-benzothiazol-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H10N4O2S/c10-3-4-11-9-7-5-6(13(14)15)1-2-8(7)16-12-9/h1-2,5H,3-4,10H2,(H,11,12)

InChI Key

CRNQMAIHSSDBBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)NCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylenediamine (1.5 mL, 24 mmol) was added dropwise to a solution of 3-chloro-5-nitrobenzo[d]isothiazole (250 mg, 1.2 mmol) in acetonitrile (1 mL). The reaction mixture was microwaved at 120° C. for 10 min. The reaction mixture was concentrated under reduced pressure. The resulting residue was diluted with water and the aqueous mixture was extracted with ethyl acetate. The organic extract was concentrated under reduced pressure and the crude product was purified by column chromatography, on silica gel, eluting with a mixture of 2% methanol in dichloromethane and selected fractions were combined and concentrated under reduced pressure to yield N1-(5-nitrobenzo[d]isothiazol-3-yl)ethane-1,2-diamine (100 mg) as a yellow solid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.